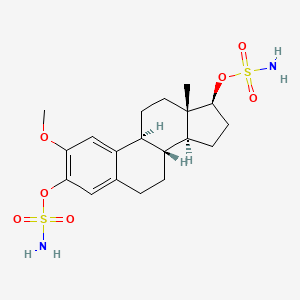

(9beta,13alpha,14beta,17alpha)-2-Methoxyestra-1,3,5(10)-Triene-3,17-Diyl Disulfamate

Descripción general

Descripción

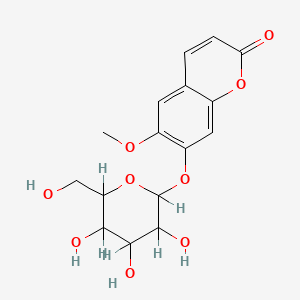

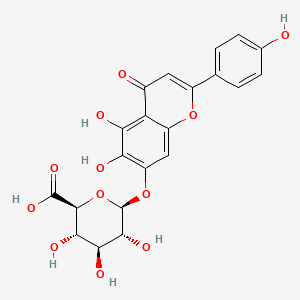

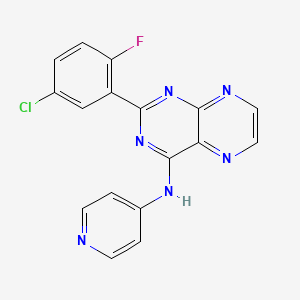

STX140 is an estrogen sulfamate with anticancer activities. It inhibits steroid sulfatase with IC50 values of 39 and 0.5 nM in placental microsomes and MCF-7 cancer cells, respectively. STX140 also binds to carbonic anhydrase IX and II (Kis = 70 and 270 nM, respectively). It inhibits bovine brain tubulin assembly in a cell-free assay (IC50 = 2.2 µM) and tubule formation in human umbilical vein epithelial cells (HUVECs) when used at concentrations of 50 and 100 nM. STX140 inhibits proliferation of LNCaP, PC3, and MDA-MB-231 cancer cells, as well as wild-type A2780 cancer cells and adriamycin- and cisplatin-resistant A2780 cancer cells (IC50s = 530, 400, 618, 330, 870, and 380 nM, respectively). It reduces angiogenesis in a Matrigel™ plug assay in mice and tumor growth in MCF-7 and MDA-MB-231 mouse xenograft models when used at a dose of 20 mg/kg.

STX140 is a bis-sulfamate derivative of the endogenous steroid 2-methoxyestradiol, has shown promising anticancer potency both in vitro and in vivo, with excellent bioavailability. STX140 is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells. STX140 causes apoptosis via the intrinsic mitochondrial pathway and down-regulate survivin and XIAP expression in ovarian and prostate cancer cells.

Aplicaciones Científicas De Investigación

Inhibition of Melanoma Cells

STX140 has been found to inhibit the proliferation and invasion of human BRAFi-Resistant Melanoma Cells . It acts by disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . STX140 inhibited cell proliferation in the nanomolar range while having a less pronounced effect on human melanocytes . Additionally, STX140 induced cell cycle arrest in the G2/M phase and sub-G1, reduced migration, and clonogenic potential in monolayer models, and inhibited invasion in a 3D human skin model with melanoma cells .

Treatment of Breast Carcinoma

STX140 has shown efficacy in vitro and in vivo in Taxane-Resistant Breast Carcinoma Cells . It caused cell cycle arrest, cyclin B1 induction, and subsequent apoptosis of both MCF-7 DOX and MCF-7 WT cells . STX140 shows excellent efficacy in both MCF-7 WT and MCF-7 DOX breast cancer xenograft models . The clinical potential of STX140 was further highlighted by the efficacy seen in xenografts recently derived from patients who had failed on taxane therapy .

Potential Therapeutic Target for Melanoma Cancer

STX140 has been proposed as a therapeutic target to treat melanoma cancer . This is based on its ability to inhibit melanoma cells and its superior potential as a therapeutic agent .

Drug Encapsulation

STX140 can be encapsulated into nanoparticles, which may enhance drug solubility, sustain and slow down drug release, enhance its cellular uptake, and shield normal cells from drug cytotoxicity .

Mecanismo De Acción

Target of Action

STX140, also known as 2-Methoxyestradiol-3,17-O,O-bis-sulfamate, primarily targets microtubules in cancer cells . It has shown significant efficacy against P-glycoprotein–overexpressing tumor cell lines . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in cell division, making them a popular target for anticancer therapies .

Mode of Action

STX140 acts by disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This disruption of the microtubule network interferes with the normal function of the mitotic spindle, preventing cell division and leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by STX140 is the cell cycle, specifically the G2/M phase and sub-G1 . By disrupting microtubule polymerization, STX140 induces cell cycle arrest, leading to the accumulation of cells in the G2/M phase and sub-G1 . This arrest triggers the induction of cyclin B1 and subsequent apoptosis . Furthermore, STX140 activates the senescence machinery by upregulating the expression of senescence genes and proteins related to senescence signaling .

Pharmacokinetics

While the endogenous estradiol derivative 2-Methoxyestradiol (2-ME) has shown good and wide anticancer activity, it suffers from poor oral bioavailability and extensive metabolic conjugation . Stx140, its sulfamoylated derivative, possesses much better pharmaceutical properties . It has excellent oral bioavailability, making it a superior potential therapeutic agent .

Result of Action

STX140 has demonstrated significant antiproliferative and anti-invasive activities in both naïve and resistant melanoma cells . It inhibits cell proliferation in the nanomolar range, induces cell cycle arrest, reduces migration, and clonogenic potential in monolayer models, and inhibits invasion in a 3D human skin model with melanoma cells . It also induces senescence features in melanoma cells .

Action Environment

The action of STX140 is influenced by the cellular environment. For instance, it has shown excellent efficacy in both MCF-7 WT and MCF-7 DOX breast cancer xenograft models . Moreover, it has been effective against xenografts derived from patients who had failed on taxane therapy . This suggests that the cellular environment, including factors such as the presence of drug resistance mechanisms, can influence the action, efficacy, and stability of STX140 .

Propiedades

IUPAC Name |

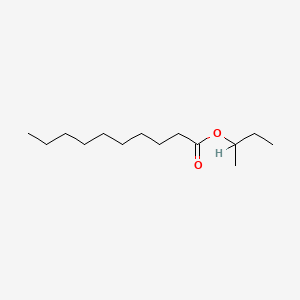

[(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-3-sulfamoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O7S2/c1-19-8-7-12-13(15(19)5-6-18(19)28-30(21,24)25)4-3-11-9-17(27-29(20,22)23)16(26-2)10-14(11)12/h9-10,12-13,15,18H,3-8H2,1-2H3,(H2,20,22,23)(H2,21,24,25)/t12-,13+,15-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSNIXKAKUZPSI-SSTWWWIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336467 | |

| Record name | 2-Methoxyestradiol disulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9beta,13alpha,14beta,17alpha)-2-Methoxyestra-1,3,5(10)-Triene-3,17-Diyl Disulfamate | |

CAS RN |

401600-86-0 | |

| Record name | 2-Methoxyestradiol-3,17-O,O-bis(sulfamate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401600860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyestradiol disulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STX-140 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57SQE6LE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.